molecular formula C16H24N4O2 B8308172 [1,6-Diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-5-yl]methanol

[1,6-Diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-5-yl]methanol

Katalognummer B8308172
Molekulargewicht: 304.39 g/mol
InChI-Schlüssel: FUZRFTBWZWGCEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,6-Diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-5-yl]methanol is a useful research compound. Its molecular formula is C16H24N4O2 and its molecular weight is 304.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,6-Diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-5-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,6-Diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-5-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Produktname

[1,6-Diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-5-yl]methanol

Molekularformel

C16H24N4O2

Molekulargewicht

304.39 g/mol

IUPAC-Name

[1,6-diethyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methanol

InChI

InChI=1S/C16H24N4O2/c1-3-14-13(10-21)15(18-11-5-7-22-8-6-11)12-9-17-20(4-2)16(12)19-14/h9,11,21H,3-8,10H2,1-2H3,(H,18,19)

InChI-Schlüssel

FUZRFTBWZWGCEZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=C2C=NN(C2=N1)CC)NC3CCOCC3)CO

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

To ethyl 1,6-diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (60.43 g, 174 mmol) in dry THF (300 mL) was added dry methanol (28.3 mL) followed by the addition of lithium borohydride (2M in THF, 262 mL, 523 mmol) over 30 min. The mixture was heated to reflux. After 1 h additional methanol (14.1 mL) was added. After a further 30 min additional methanol (14.1 mL) was added. After a further 30 min the mixture was cooled in an ice bath and treated with methanol (100 mL) followed (cautiously) with water (1000 mL). The mixture was stirred for 1 h and then extracted with dichloromethane (1,500 mL total). The combined organics were washed with water, then brine, dried and concentrated to dryness to afford 49.84 g of the title compound. LC-MS m/z 305 (M+H)+, 1.79 min (ret time).
Quantity
28.3 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
262 mL
Type
reactant
Reaction Step Two
Quantity
14.1 mL
Type
reactant
Reaction Step Three
Quantity
14.1 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
1000 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of ethyl 1,6-diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (60.43 g, 174 mmol, 1 equivalent, e.g. which can optionally be as prepared in Intermediate 4) in dry tetrahydrofuran (300 ml) was added dry methanol (28.3 ml, 22.3 g, 698 mmol, 4 equivalents), followed by slow addition of lithium borohydride (LiBH4, 2 M solution in tetrahydrofuran, 262 ml, 523 mmol, 3 equivalents) over 30 minutes. The mixture was heated as the lithium borohydride was added, reaching reflux after about 20 minutes. Further aliquots of methanol (14.1 ml, 2 equivalents, each time) were added after 1 hour and again after 1.5 hours, and the heating was continued for a further 30 minutes (for 2 hours total). The reaction mixture was cooled (ice/water bath) and was carefully treated with methanol (100 ml, non-dried) followed by cautious addition of water (200 ml) which resulted in cloudiness and then a precipitate. Addition of more water (800 ml) produced a more homogenous suspension which was stirred for 1 hour and which was then extracted with dichloromethane (about 1.5 L total volume). The organic extracts were combined, were washed with water and then brine, and were dried and evaporated to give the title compound as a white solid (49.84 g). LCMS m/z 305 [MH+]; TRET=1.79 and 1.83 min (double peak).
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
28.3 mL
Type
reactant
Reaction Step Four
Quantity
262 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
100 mL
Type
reactant
Reaction Step Nine
Name
Quantity
200 mL
Type
reactant
Reaction Step Ten

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.